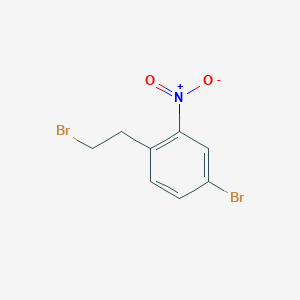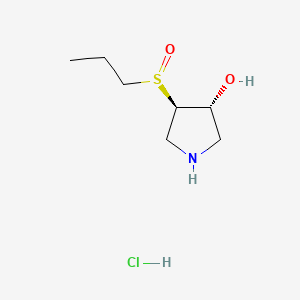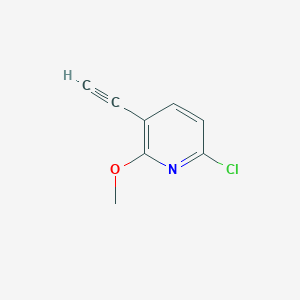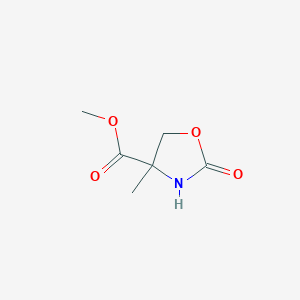
Ethyl 3-(piperidin-4-yloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(piperidin-4-yloxy)propanoate is an organic compound with the molecular formula C({10})H({19})NO(_{2}) It is an ester derivative of propanoic acid and piperidine, characterized by the presence of an ethyl group, a piperidine ring, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-(piperidin-4-yloxy)propanoic acid+ethanolacid catalystethyl 3-(piperidin-4-yloxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: 3-(piperidin-4-yloxy)propanol.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-4-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which ethyl 3-(piperidin-4-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as neurotransmitter receptors, modulating their activity. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-(piperidin-4-yloxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: Lacks the oxy group, making it less versatile in certain chemical reactions.
3-(piperidin-4-yloxy)propanoic acid: The acid form, which is more reactive in esterification reactions but less stable in some conditions.
Ethyl 4-piperidinepropanoate: A structural isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the ester and piperidine functionalities, providing a versatile scaffold for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)5-8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3 |
InChI Key |
FEOQBVSWSUKRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


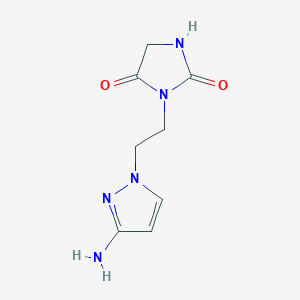
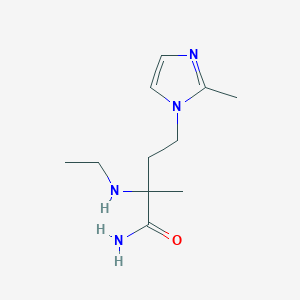

![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

